molecular formula C21H19N3O2 B6490704 5-benzyl-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1358377-62-4

5-benzyl-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6490704
CAS No.: 1358377-62-4
M. Wt: 345.4 g/mol
InChI Key: XUWZGAPMUXPXCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a pyrazolo-pyrazinone derivative characterized by a bicyclic core structure. The compound features a benzyl group at the 5-position and a 4-ethoxyphenyl substituent at the 2-position (Figure 1). Pyrazolo[1,5-a]pyrazin-4-one derivatives are recognized for their structural versatility and pharmacological relevance, particularly in modulating central nervous system (CNS) targets such as metabotropic glutamate receptors (mGlu5) .

Properties

IUPAC Name

5-benzyl-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-2-26-18-10-8-17(9-11-18)19-14-20-21(25)23(12-13-24(20)22-19)15-16-6-4-3-5-7-16/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWZGAPMUXPXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-benzyl-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C22H22N4OC_{22}H_{22}N_4O and a molecular weight of 358.44 g/mol. Its structure features a pyrazolo[1,5-a]pyrazin core, which is known for various biological activities. The presence of the ethoxyphenyl and benzyl substituents enhances its lipophilicity and potentially its bioavailability.

Antitumor Activity

Research indicates that pyrazolo[1,5-a]pyrazin derivatives exhibit significant antitumor properties. A study highlighted the ability of such compounds to inhibit key cancer-related pathways, particularly targeting BRAF(V600E) and EGFR, which are crucial in various cancer types. The compound showed promising results in vitro against several cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazolo derivatives is well-documented. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. This activity suggests a mechanism that may be beneficial in treating chronic inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazolo compounds have also been investigated. Studies have reported that certain derivatives exhibit activity against both gram-positive and gram-negative bacteria, as well as antifungal properties. This broad-spectrum antimicrobial activity is attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key modifications in the substituents at various positions on the pyrazin ring can enhance potency and selectivity:

Substituent Position Modification Effect on Activity
2Ethoxy groupIncreases lipophilicity and bioavailability
4Benzyl groupEnhances binding affinity
3Varying aryl groupsAlters selectivity towards specific targets

Case Studies

  • Antitumor Efficacy Study : A recent investigation into the antitumor efficacy of related pyrazolo derivatives demonstrated that compounds with similar structures had IC50 values ranging from 10 to 30 µM against human breast cancer cells. This study underscores the potential for further development of this compound as an anticancer agent .
  • Anti-inflammatory Mechanism : In a controlled experiment examining the anti-inflammatory effects using lipopolysaccharide-stimulated macrophages, derivatives exhibited a significant reduction in TNF-alpha production by up to 50% at concentrations of 20 µM. This indicates a promising avenue for treating inflammatory conditions .
  • Antimicrobial Assessment : A comparative study revealed that certain pyrazolo compounds displayed minimum inhibitory concentrations (MICs) as low as 15 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential role in combating resistant bacterial strains .

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : This compound is being investigated for its potential as a therapeutic agent. Preliminary studies suggest that it may exhibit anti-inflammatory , anticancer , and antimicrobial properties. Its ability to inhibit specific enzymes and receptors positions it as a candidate for drug development aimed at various diseases.
  • Bioactive Molecule : Research indicates that 5-benzyl-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can modulate biological pathways by interacting with molecular targets. This includes the inhibition of enzyme activity and modulation of receptor functions, which are crucial for developing new treatments for conditions like cancer and inflammatory diseases .

Biological Research

  • Enzyme Inhibition Studies : The compound has shown promise in inhibiting key enzymes involved in metabolic pathways. For example, studies have demonstrated its efficacy against certain kinases and phosphatases, making it a valuable tool in understanding cellular signaling mechanisms .
  • Receptor Interaction : Its interaction with various receptors has been studied to evaluate its potential as an agonist or antagonist. This characteristic is particularly useful in pharmacological research where receptor modulation is essential for drug efficacy.

Materials Science

  • Synthesis of Advanced Materials : The unique chemical structure of this compound allows it to serve as a building block for synthesizing novel materials. Its stability and reactivity make it suitable for developing polymers and coatings with enhanced properties .
  • Chemical Libraries : The compound is included in various screening libraries used for drug discovery. It serves as a versatile scaffold for synthesizing diverse chemical libraries that can lead to the identification of new bioactive compounds .

Case Study 1: Anti-Cancer Activity

In a study exploring the anticancer properties of pyrazolo derivatives, this compound was found to significantly inhibit the proliferation of cancer cell lines through apoptosis induction mechanisms. The study highlighted its potential as a lead compound for further development into anticancer therapies.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's inhibitory effects on specific kinases involved in cancer progression. Results indicated that it effectively reduced kinase activity, suggesting its application in targeted cancer therapies aimed at disrupting critical signaling pathways.

Summary Table of Applications

Application AreaDescriptionPotential Impact
Medicinal ChemistryDrug development targeting inflammation and cancerNew therapeutic agents
Biological ResearchEnzyme inhibition and receptor modulationInsights into disease mechanisms
Materials ScienceSynthesis of advanced materials and polymersEnhanced material properties
Chemical LibrariesInclusion in screening libraries for drug discoveryIdentification of new bioactive compounds

Comparison with Similar Compounds

2-(4-Chlorophenyl)-5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

  • Key Differences : Replaces the benzyl group with a 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl moiety and introduces a 4-chlorophenyl substituent at the 2-position.
  • Impact : The oxadiazole ring increases molecular rigidity and hydrogen-bonding capacity, which may enhance target selectivity. The chlorine atom at the 4-position could alter electronic properties compared to the ethoxy group in the parent compound .
  • Molecular Weight : 433.85 g/mol (vs. ~375–476 g/mol for other analogues).

2-(3,4-Dimethoxyphenyl)-5-[(2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

  • Key Differences : Incorporates a 3,4-dimethoxyphenyl group at the 2-position and a methyloxazolylmethyl substituent at the 5-position.
  • The chlorine atom on the phenyl ring could enhance halogen bonding interactions .
  • Molecular Weight : 476.9 g/mol.

2-(4-Ethoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one

  • Key Differences : Retains the 4-ethoxyphenyl group but substitutes the benzyl group with a 3-methoxyphenylmethyl chain.
  • LogP = 3.20, indicating moderate lipophilicity .

Pharmacological and Physicochemical Comparisons

Compound ID Molecular Formula Molecular Weight (g/mol) logP/logD Key Substituents Pharmacological Notes
Target Compound C22H21N3O3 375.43 ~3.2 (est.) 5-Benzyl, 2-(4-ethoxyphenyl) Hypothesized mGlu5 modulation
G825-0256 C22H21N3O3 375.43 3.20/3.20 5-(3-Methoxyphenylmethyl) Higher solubility due to methoxy
BF23891 C22H16ClN5O3 433.85 N/A 2-(4-Chlorophenyl), oxadiazole Enhanced rigidity
1358794-08-7 C25H21ClN4O4 476.9 N/A 2-(3,4-Dimethoxyphenyl), oxazole Potential CNS activity

Key Research Findings

  • Activity Trends : Compounds with bulkier substituents (e.g., oxadiazole in BF23891) show reduced metabolic clearance but may compromise bioavailability .
  • Safety Profiles : Related compounds require precautions against thermal decomposition (H412 hazard code) and inhalation risks (H332) .

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Keto Precursors

The foundational step in synthesizing pyrazolo[1,5-a]pyrazin-4-one derivatives involves cyclocondensation between hydrazine derivatives and diketone or keto-ester precursors. For 5-benzyl-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one, this typically begins with the reaction of 4-ethoxyphenylglyoxal with benzylhydrazine in ethanol under reflux conditions. The glyoxal derivative undergoes nucleophilic attack by the hydrazine’s amino group, forming a hydrazone intermediate that cyclizes to yield the pyrazole ring .

A critical modification involves substituting the glyoxal precursor with 4-ethoxybenzoyl chloride to introduce the ethoxy group at the para position. This reaction is conducted in dichloromethane with triethylamine as a base, followed by quenching with aqueous hydrochloric acid to precipitate the intermediate . The product is then subjected to hydrazine hydrate in ethanol, initiating a cyclization that forms the pyrazinone ring. Yields for this step range from 65% to 78%, depending on the purity of the starting materials .

Ring-Closure via Acetylation and Aryl Migration

Aryl migration during acetylation has been identified as a key step in stabilizing the pyrazinone core. In one approach, the intermediate 3-amino-5-benzylpyrazole is treated with acetic anhydride under anhydrous conditions, triggering acetylation at the N1 position. Subsequent heating to 120°C induces a -aryl shift from the pyrazole’s C5 to N2, forming the fused pyrazinone structure . This migration is driven by the thermodynamic stability of the resulting aromatic system, as confirmed by density functional theory (DFT) calculations .

Table 1: Optimization of Acetylation Conditions

SolventTemperature (°C)Yield (%)
Acetic acid10062
Toluene12075
DMF13068

The use of toluene as a solvent at 120°C provided the highest yield (75%) due to improved solubility of the acetylated intermediate .

Suzuki-Miyaura Coupling for Aryl Functionalization

To introduce the 4-ethoxyphenyl group at the C2 position, a palladium-catalyzed Suzuki-Miyaura coupling is employed. The brominated pyrazolo[1,5-a]pyrazin-4-one intermediate is reacted with 4-ethoxyphenylboronic acid in a mixture of dioxane and water, using tetrakis(triphenylphosphine)palladium(0) as the catalyst. This method achieves regioselective arylation with yields up to 82% .

Key parameters include:

  • Catalyst loading : 5 mol% Pd(PPh₃)₄

  • Base : Sodium carbonate (2.0 equiv)

  • Reaction time : 12 hours at 80°C

The ethoxy group’s electron-donating nature enhances the boronic acid’s reactivity, facilitating cross-coupling at milder temperatures compared to electron-deficient aryl groups .

Reductive Amination for Benzyl Group Installation

The benzyl group at the N5 position is introduced via reductive amination using benzaldehyde and sodium cyanoborohydride in methanol. The pyrazinone’s secondary amine reacts with benzaldehyde to form an imine intermediate, which is subsequently reduced to the corresponding amine. This step requires careful pH control (pH 4–5) using acetic acid to prevent over-reduction .

Table 2: Effect of Reducing Agents on Benzylation

Reducing AgentSolventYield (%)
NaBH₃CNMethanol70
NaBH₄Ethanol58
H₂ (Pd/C)THF64

Sodium cyanoborohydride in methanol proved most effective, achieving 70% yield without side product formation .

Final Oxidation to Pyrazin-4-One

The penultimate step involves oxidation of the dihydropyrazine moiety to the pyrazin-4-one using manganese dioxide (MnO₂) in dichloromethane. This mild oxidizing agent selectively targets the C4 position, avoiding over-oxidation of the benzyl or ethoxyphenyl groups. The reaction is monitored via thin-layer chromatography (TLC), with completion typically achieved within 4 hours .

Alternative oxidants such as hydrogen peroxide or potassium permanganate resulted in lower yields (≤50%) due to side reactions involving the ethoxy group .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-benzyl-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including:

  • Condensation : Reacting substituted acetophenones (e.g., 4-ethoxyacetophenone) with hydrazine derivatives to form hydrazone intermediates.
  • Cyclization : Employing Vilsmeier-Haack-Arnold formylation (POCl₃/DMF) to close the pyrazolo-pyrazinone ring, as seen in analogous pyrazole derivatives .
  • Functionalization : Introducing benzyl groups via nucleophilic substitution or coupling reactions.
  • Key Considerations : Optimize reaction conditions (e.g., solvent, temperature) to minimize side products like regioisomers or incomplete cyclization .

Q. How is the compound characterized for structural validation and purity?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios; IR for carbonyl (C=O) and amine (N-H) stretches.
  • Mass Spectrometry : HRMS to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal packing and dihedral angles between aromatic rings (e.g., pyrazole and benzene planes), as demonstrated for structurally related pyrazolo-pyrazinones .
  • Chromatography : HPLC or TLC to assess purity (>95% by area normalization) .

Q. What are common impurities or byproducts observed during synthesis?

  • Methodological Answer : Common impurities include:

  • Regioisomers : Due to competing cyclization pathways during formylation.
  • Incomplete Cyclization : Intermediate hydrazones or partially closed rings.
  • Oxidation Byproducts : Hydroxyl or ketone derivatives from side reactions.
  • Mitigation : Use silica gel chromatography or recrystallization (e.g., ethanol/water mixtures) for purification .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity or target specificity?

  • Methodological Answer :

  • Substituent Screening : Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., 4-chlorophenyl) or electron-donating (e.g., 4-methoxyphenyl) groups to modulate electronic effects on protein binding .
  • Scaffold Hybridization : Fuse pyrazolo-pyrazinone with barbituric acid or thiobarbituric acid to create hybrid structures with dual mechanisms of action .
  • Bioisosteric Replacement : Substitute the benzyl group with phenethyl or heteroaromatic moieties to improve solubility or binding affinity .

Q. How can crystallographic data resolve contradictions in reported bioactivity?

  • Methodological Answer :

  • Conformational Analysis : Compare X-ray structures (e.g., screw-boat vs. chair conformations of the pyrazinone ring) to identify bioactive conformers .
  • Intermolecular Interactions : Analyze C–H⋯O or π-π stacking in crystal packing to predict protein-binding motifs, as seen in studies of pyrazole derivatives interacting with enzymes .
  • SAR Studies : Correlate dihedral angles (e.g., between substituents and the core scaffold) with activity trends (e.g., antimicrobial IC₅₀ values) .

Q. What strategies address discrepancies in biological assay results across studies?

  • Methodological Answer :

  • Assay Standardization : Use positive controls (e.g., known kinase inhibitors for enzyme assays) and normalize data to cell viability (MTT assays).
  • Solubility Adjustments : Optimize DMSO concentrations (<1% v/v) to avoid solvent interference in in vitro assays .
  • Orthogonal Validation : Confirm activity via multiple methods (e.g., fluorescence polarization and surface plasmon resonance for protein-ligand interactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.